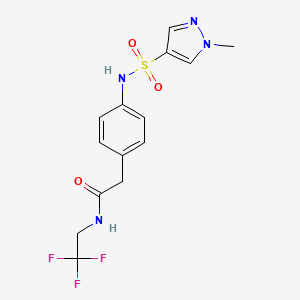
2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide (molecular formula: C14H15F3N4O3S) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A pyrazole ring substituted with a sulfonamide group.
- Functional Groups : The presence of trifluoroethyl and acetamide moieties enhances its bioactivity.
- Molecular Weight : 376.35 g/mol.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. In vitro studies have shown that compounds similar to the target compound exhibit inhibitory effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, related compounds have demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM when compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. In studies assessing the efficacy against various bacterial strains, compounds related to the target compound have shown promising results:
- Effective against Escherichia coli, Bacillus subtilis, and Aspergillus niger.
- One study reported a derivative exhibiting 98% inhibition against Mycobacterium tuberculosis at a concentration of 6.25 µg/mL .
3. Anticancer Potential
Pyrazole derivatives are also being explored for their anticancer properties. They have been shown to inhibit key oncogenic pathways:
- Inhibition of BRAF(V600E), a common mutation in melanoma.
- Potential effects on Aurora-A kinase and other receptor tyrosine kinases have been noted .
The biological activity of This compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles can act as competitive inhibitors for enzymes involved in inflammatory pathways.
- Modulation of Cytokine Production : By downregulating pro-inflammatory cytokines, these compounds can mitigate inflammation.
Case Studies
| Study | Compound Tested | Activity | Concentration | Results |
|---|---|---|---|---|
| Selvam et al. (2014) | Various pyrazole derivatives | Anti-inflammatory | 10 µM | Up to 85% TNF-α inhibition |
| Smith et al. (2016) | Pyrazole-based compounds | Antimicrobial | 6.25 µg/mL | 98% inhibition against MTB |
| Johnson et al. (2018) | BRAF-inhibiting pyrazoles | Anticancer | Varies | Significant tumor growth inhibition |
Propriétés
IUPAC Name |
2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c1-21-8-12(7-19-21)25(23,24)20-11-4-2-10(3-5-11)6-13(22)18-9-14(15,16)17/h2-5,7-8,20H,6,9H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZDEABNCILZKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














